molecular formula C9H10N2O3S B2470684 2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid CAS No. 1082474-35-8

2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid

Cat. No.: B2470684
CAS No.: 1082474-35-8
M. Wt: 226.25
InChI Key: UIKHCYNIFJIBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid (CAS 1082474-35-8) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of more complex molecules . Its structure features a cyclopenta[d]pyrimidine core, which is a privileged structure in the design of biologically active compounds . The compound's molecular formula is C9H10N2O3S, and it has a molecular weight of 226.25 g/mol . This chemical serves as a key synthetic intermediate. Its core structure is analogous to thieno[2,3-d]pyrimidine derivatives, which are known to exhibit a wide range of pharmacological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents . Furthermore, related 2-mercapto-heterocycle scaffolds, such as 2-mercapto-quinazolinones, have been identified as potent inhibitors of enzymes like Mycobacterium tuberculosis (MTb) type II NADH dehydrogenase (NDH-2), highlighting the therapeutic potential of this chemical class in antibiotic research . From a synthetic chemistry perspective, the preparation of this compound typically involves the cyclization of appropriate precursors, such as cyclopentanone derivatives with thiourea, followed by introduction of the acetic acid moiety . Optimized reaction conditions often require polar aprotic solvents and catalysts to facilitate cyclization and thioether coupling steps . Researchers can characterize the compound using techniques including ¹H/¹³C NMR, HPLC for purity assessment, and mass spectrometry to confirm the molecular ion . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses . Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c12-7(13)4-15-9-10-6-3-1-2-5(6)8(14)11-9/h1-4H2,(H,12,13)(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKHCYNIFJIBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with thiourea, followed by oxidation and subsequent acylation to introduce the acetic acid moiety . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and acylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Hydrochloric acid, sulfuric acid

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Biological Activity

The compound 2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12N2O2S
  • Molecular Weight : 240.29 g/mol
  • CAS Number : 887404-00-4

Biological Activity Overview

The biological activity of 2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid has been investigated in various studies focusing on its potential as an antidiabetic agent and its interactions with key biological pathways.

Antidiabetic Activity

Recent studies have highlighted the compound's ability to enhance insulin sensitivity and improve glucose metabolism. For instance, it was found to modulate the expression of genes involved in insulin signaling pathways such as IRS1, PI3K, and AMPK .

Table 1: Summary of Antidiabetic Effects

Study ReferenceModel UsedKey Findings
STZ-induced diabetic ratsImproved glucose tolerance and insulin levels.
C57BL/KsJ-db/db miceEnhanced insulin action; normalized serum lipid profile.

The mechanisms through which 2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid exerts its biological effects involve:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound acts as an inhibitor of PTP1B, which plays a critical role in insulin signaling .
  • Gene Expression Modulation : It influences the transcription of several genes related to glucose metabolism and lipid homeostasis .
  • Reduction of Lipid Accumulation : In vitro studies demonstrated that the compound inhibited adipogenesis in 3T3-L1 cells .

Case Study 1: Insulin Sensitivity in Diabetic Models

In a study conducted on diabetic mouse models (C57BL/KsJ-db/db), the administration of the compound resulted in a significant improvement in oral glucose tolerance tests. The treated group exhibited restored insulin levels and improved lipid profiles compared to control groups .

Case Study 2: In Vitro Adipogenic Effects

Another study evaluated the impact of the compound on adipocyte differentiation. Results indicated that treatment with 2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid significantly reduced lipid accumulation induced by MDI (methylisobutylxanthine, dexamethasone, and insulin) in 3T3-L1 cells .

Q & A

Q. What are the typical synthetic routes for preparing 2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid?

The synthesis involves multi-step reactions starting with the construction of the cyclopenta[d]pyrimidin-4-one core. Key steps include:

  • Core formation : Cyclocondensation of cyclopentanone derivatives with thiourea or cyanamide under acidic conditions to generate the pyrimidine ring .
  • Thioether linkage : Reaction of the core with mercaptoacetic acid derivatives (e.g., 2-mercaptoacetic acid) in polar aprotic solvents (e.g., DMF) with a base like triethylamine to facilitate nucleophilic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. How are reaction conditions optimized during synthesis to maximize yield?

Critical parameters include:

  • Temperature : Pyrimidine ring formation typically requires reflux (~100–120°C) in ethanol or toluene .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) for cyclocondensation or bases (e.g., Et₃N) for thioether coupling .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (toluene) improve selectivity in cyclization steps .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural confirmation : ¹H/¹³C NMR to verify cyclopenta[d]pyrimidine core and thioacetate linkage (e.g., δ ~2.8–3.2 ppm for SCH₂COO⁻) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) or TLC (silica gel, Rf ~0.3–0.5 in ethyl acetate/hexane) .
  • Mass analysis : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ ~279.1 m/z) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Impurity identification : Compare experimental NMR with computational predictions (DFT-based tools) or spiking experiments with suspected byproducts (e.g., unreacted mercaptoacetic acid) .
  • Dynamic effects : Variable-temperature NMR to assess conformational flexibility of the tetrahydrocyclopenta ring, which may cause splitting of peaks .
  • Advanced MS/MS : Fragmentation patterns in high-resolution mass spectrometry to distinguish isobaric impurities .

Q. What strategies mitigate side reactions during thioether bond formation?

  • Protecting groups : Temporarily block reactive sites (e.g., 4-oxo group) with acetyl or benzyl groups to prevent undesired nucleophilic attacks .
  • Stepwise coupling : Use of pre-functionalized intermediates (e.g., 2-chloroacetamide derivatives) to improve regioselectivity .
  • Kinetic control : Lower reaction temperatures (0–25°C) and slow reagent addition to minimize polysubstitution .

Q. How can researchers design assays to evaluate the compound’s biological activity?

  • Target selection : Prioritize enzymes (e.g., kinases, DHFR) or receptors (GPCRs) based on structural analogs (e.g., thieno[3,2-d]pyrimidine inhibitors) .
  • In vitro assays :
  • Enzyme inhibition : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with IC₅₀ determination .
  • Cellular uptake : LC-MS quantification in cell lysates after incubation (1–24 hr) to assess permeability .
    • In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to cyclin-dependent kinases .

Q. What methods address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug design : Synthesize ester or amide derivatives (e.g., methyl ester) with improved lipophilicity for cell-based studies .
  • Nanoformulation : Encapsulate in PEGylated liposomes for sustained release in pharmacokinetic studies .

Data Contradiction and Optimization

Q. How should researchers interpret conflicting bioactivity data across studies?

  • Assay variability : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations .
  • Metabolic stability : Evaluate liver microsome stability (e.g., rat/human CYP450 assays) to identify rapid degradation masking activity .
  • Orthogonal validation : Repeat key experiments using alternative methods (e.g., SPR vs. ITC for binding affinity measurements) .

Q. What experimental designs optimize SAR (Structure-Activity Relationship) studies?

  • Fragment-based libraries : Synthesize analogs with systematic substitutions (e.g., halogenation at C5/C6 of the pyrimidine ring) .
  • 3D-QSAR models : Use CoMFA/CoMSIA to correlate electronic (e.g., Hammett σ) or steric parameters with activity .
  • Parallel synthesis : Employ automated platforms (e.g., Chemspeed) to generate 10–50 derivatives for high-throughput screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.